molecular formula C23H17BClF4NO2 B7747650 (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

Cat. No.: B7747650
M. Wt: 461.6 g/mol
InChI Key: RFSMMXRXNICTJP-JMFMGIQESA-O
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Description

(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenylidene core, which is known for its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2.BF4/c1-15(26)16-7-10-19(11-8-16)25-21-14-23(17-5-3-2-4-6-17)27-22-12-9-18(24)13-20(21)22;2-1(3,4)5/h2-14H,1H3;/q;-1/p+1/b25-21+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSMMXRXNICTJP-JMFMGIQESA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable acetophenone derivative under acidic or basic conditions. The subsequent steps involve chlorination and acetylation reactions to introduce the chloro and acetyl groups, respectively. The final step includes the formation of the azanium salt by reacting the chromenylidene derivative with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced chromenylidene derivatives.

    Substitution: Methoxy or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit certain enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. Its ability to modulate specific biochemical pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having chloro-substituted aromatic rings.

    Cephalexin: An antibiotic with a different core structure but similar in having multiple functional groups.

    Benzene derivatives: Such as toluene and xylene, which share the aromatic ring structure.

Uniqueness

(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its chromenylidene core, which imparts distinct chemical reactivity and biological activity. Unlike simpler aromatic compounds, its structure allows for a broader range of chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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